(6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its molecular formula is C14H13ClN2O3, and it has a molecular weight of 292.72 g/mol. This compound is classified under quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone typically involves several steps:
The molecular structure of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone features a quinoline ring substituted with a morpholine group and a carbonyl functional group. The structure can be represented using various notations:
InChI=1S/C14H13ClN2O3/c15-9-1-2-12-10(7-9)13(18)11(8-16-12)14(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,16,18)
C1COCCN1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
These representations indicate the presence of a chlorine atom at position 6 and a hydroxyl group at position 4 of the quinoline ring, along with a morpholine moiety attached via a carbonyl linkage .
The compound can undergo various chemical reactions typical for quinoline derivatives:
These reactions are crucial for the modification of the compound to enhance its biological activity or selectivity against specific targets .
The mechanism of action for (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Quinoline derivatives generally exhibit their effects through:
Quantitative data on its efficacy against specific targets would require further experimental validation .
The physical and chemical properties of (6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone include:
These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems .
(6-Chloro-4-hydroxyquinolin-3-yl)(morpholin-4-yl)methanone has potential applications in several scientific fields:
The ongoing research into quinoline derivatives continues to reveal their therapeutic potential across various medical disciplines .
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.: 463-82-1
CAS No.: